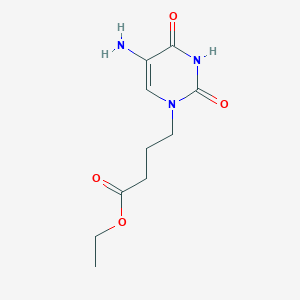
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate: Lacks the amino group, which may affect its biological activity.
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanoate: Has an additional carbon in the butanoate chain, which may influence its chemical properties.
Uniqueness
Ethyl 4-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate is unique due to the presence of both the amino group and the butanoate ester, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2950-93-8 |
|---|---|
Formule moléculaire |
C10H15N3O4 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
ethyl 4-(5-amino-2,4-dioxopyrimidin-1-yl)butanoate |
InChI |
InChI=1S/C10H15N3O4/c1-2-17-8(14)4-3-5-13-6-7(11)9(15)12-10(13)16/h6H,2-5,11H2,1H3,(H,12,15,16) |
Clé InChI |
YJXMVCCTSYFTMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCN1C=C(C(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)

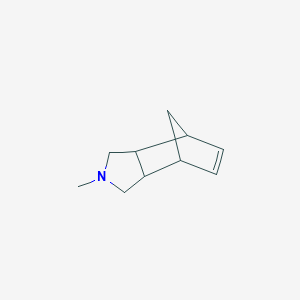
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
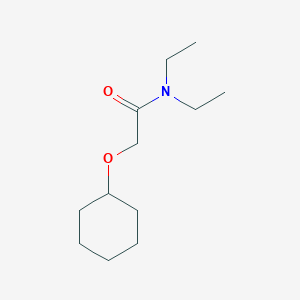
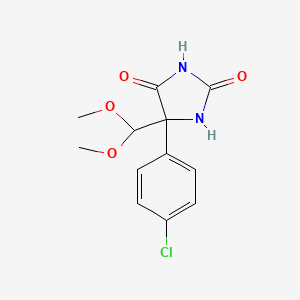

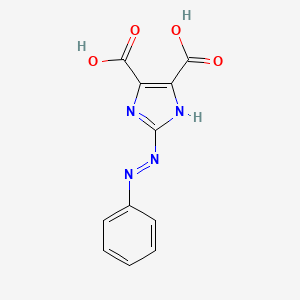
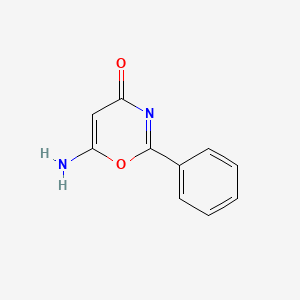


![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
